molecular formula C12H12BrN3 B14145910 5-bromo-N-(1-phenylethyl)pyrimidin-2-amine CAS No. 886366-07-0

5-bromo-N-(1-phenylethyl)pyrimidin-2-amine

Cat. No.: B14145910
CAS No.: 886366-07-0
M. Wt: 278.15 g/mol
InChI Key: POXQJZHQLMTDAA-UHFFFAOYSA-N
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Description

5-bromo-N-(1-phenylethyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The presence of a bromine atom and a phenylethyl group in the structure of this compound makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-phenylethyl)pyrimidin-2-amine typically involves the reaction of 5-bromo-2-chloropyrimidine with aniline in the presence of a base such as diisopropylethylamine (DIEA) in a solvent like n-butanol. The reaction mixture is heated to 110-120°C overnight, followed by cooling and concentration to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-phenylethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions:

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield a new pyrimidine derivative with the amine group replacing the bromine atom.

Scientific Research Applications

5-bromo-N-(1-phenylethyl)pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-phenylethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. detailed studies on its mechanism of action are limited, and further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-phenylpyrimidin-2-amine
  • 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine
  • 5-bromo-N-(2-phenylethyl)pyrimidin-2-amine

Uniqueness

5-bromo-N-(1-phenylethyl)pyrimidin-2-amine is unique due to the presence of the phenylethyl group, which may impart distinct biological activities and chemical properties compared to other similar compounds

Properties

CAS No.

886366-07-0

Molecular Formula

C12H12BrN3

Molecular Weight

278.15 g/mol

IUPAC Name

5-bromo-N-(1-phenylethyl)pyrimidin-2-amine

InChI

InChI=1S/C12H12BrN3/c1-9(10-5-3-2-4-6-10)16-12-14-7-11(13)8-15-12/h2-9H,1H3,(H,14,15,16)

InChI Key

POXQJZHQLMTDAA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=C(C=N2)Br

Origin of Product

United States

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